molecular formula C19H26N2O2 B2767164 N-1-adamantyl-N'-(4-ethoxyphenyl)urea CAS No. 313403-20-2

N-1-adamantyl-N'-(4-ethoxyphenyl)urea

Cat. No.: B2767164
CAS No.: 313403-20-2
M. Wt: 314.429
InChI Key: KPLXQTZYWXBIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-1-adamantyl-N’-(4-ethoxyphenyl)urea” is a compound with the molecular formula C19H26N2O2 and a molecular weight of 314.429. It is a urea derivative, which means it contains a functional group with the structure (NH2)2C=O .


Synthesis Analysis

The synthesis of urea derivatives, including “N-1-adamantyl-N’-(4-ethoxyphenyl)urea”, involves designing and characterizing the compounds using 1H NMR, 13C NMR, FT-IR, and LCMS spectral techniques . The exact synthesis process for this specific compound is not detailed in the available sources.


Molecular Structure Analysis

The molecular structure of “N-1-adamantyl-N’-(4-ethoxyphenyl)urea” is complex due to the presence of the adamantyl and ethoxyphenyl groups. The adamantyl group is a bulky substituent, which can influence the overall structure and properties of the compound .

Scientific Research Applications

Soluble Epoxide Hydrolase (sEH) Inhibition

N,N'-Disubstituted urea-based sEH inhibitors, including those with adamantyl groups, have shown promise in treating hypertension, inflammation, and pain across multiple animal models. The metabolic profiles, drug absorption, pharmacological efficacy, and associated biochemical studies of these inhibitors, such as 1-adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea (AEPU), reveal insights into their oxidation and metabolic stability, indicating potential therapeutic roles and strategies for drug design in this series of compounds (Liu et al., 2015).

Antimicrobial Activity

Adamantyl urea compounds have also been identified for their potent bactericidal activity against Mycobacterium tuberculosis (M. tb), showcasing a unique mode of action by inhibiting the translocation of mycolic acids across the M. tb plasma membrane, which is essential for mycobacterial growth and virulence. This highlights a novel chemotherapeutic avenue against multidrug-resistant strains of M. tuberculosis (Grzegorzewicz et al., 2011).

Metabolic and Chemical Stability

Research on salicylate-urea-based sEH inhibitors with adamantyl groups demonstrates not only high inhibitory activities against human sEH but also high metabolic and chemical stabilities, suggesting these inhibitors as potential lead molecules for bioactive compounds acting in vivo (Kasagami et al., 2009).

Anion Binding

Adamantane bisurea derivatives have been explored for their complexation abilities with various anions in solution, showing stable complexes and indicating potential applications in the development of new materials or sensors based on the unique properties of adamantyl-based compounds (Blažek et al., 2013).

Pharmacokinetic Improvements

Substituted phenyl groups in urea-based sEH inhibitors, replacing the adamantyl group, have led to more favorable pharmacokinetic properties and enhanced anti-inflammatory effects in murine models, suggesting that modifications to the adamantyl scaffold can result in more potent and metabolically stable therapeutic agents (Liu et al., 2013).

Safety and Hazards

The safety data sheet for a related compound, N-(1-ADAMANTYL)UREA, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for research on “N-1-adamantyl-N’-(4-ethoxyphenyl)urea” and similar compounds could involve further exploration of their potential antimicrobial activity, as well as their synthesis and characterization . Additionally, the influence of the adamantyl and ethoxyphenyl groups on the properties of these compounds could be a focus of future studies .

Properties

IUPAC Name

1-(1-adamantyl)-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-2-23-17-5-3-16(4-6-17)20-18(22)21-19-10-13-7-14(11-19)9-15(8-13)12-19/h3-6,13-15H,2,7-12H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLXQTZYWXBIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.